molecular formula C9H7BrN2O B1273144 2'-Bromo-4'-cyanoacetanilide CAS No. 656834-86-5

2'-Bromo-4'-cyanoacetanilide

Cat. No.: B1273144
CAS No.: 656834-86-5
M. Wt: 239.07 g/mol
InChI Key: VLAXAYVYYHHRBJ-UHFFFAOYSA-N
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Description

2’-Bromo-4’-cyanoacetanilide is an organic compound with the molecular formula C9H7BrN2O It is a derivative of acetanilide, where the acetanilide core is substituted with a bromine atom at the 2’ position and a cyano group at the 4’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2’-Bromo-4’-cyanoacetanilide typically involves the cyanoacetylation of substituted anilines. One common method includes the reaction of 4-bromoaniline with cyanoacetic acid or its esters under basic conditions. The reaction can be carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

  • Direct Cyanoacetylation

      Reagents: 4-bromoaniline, cyanoacetic acid or its esters, base (e.g., sodium ethoxide, potassium carbonate)

      Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures (50-70°C) for several hours.

  • Fusion Method

      Reagents: 4-bromoaniline, ethyl cyanoacetate

      Conditions: The reaction is performed without a solvent at high temperatures (70-100°C) to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 2’-Bromo-4’-cyanoacetanilide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-4’-cyanoacetanilide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 2’ position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Condensation Reactions: The cyano group can participate in condensation reactions with carbonyl compounds to form heterocyclic structures.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Amines, thiols, alkoxides

      Conditions: Solvent (e.g., ethanol, methanol), base (e.g., sodium hydroxide), temperature (50-80°C)

  • Condensation Reactions

      Reagents: Carbonyl compounds (e.g., aldehydes, ketones)

      Conditions: Acid or base catalysis, solvent (e.g., ethanol, methanol), temperature (50-100°C)

  • Reduction

      Reagents: Lithium aluminum hydride, hydrogen gas with a catalyst

      Conditions: Solvent (e.g., tetrahydrofuran), temperature (0-25°C)

Major Products Formed

    Nucleophilic Substitution: Substituted acetanilides

    Condensation Reactions: Heterocyclic compounds

    Reduction: Amino derivatives

Scientific Research Applications

2’-Bromo-4’-cyanoacetanilide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

    Pharmaceuticals: The compound is used in the development of potential drug candidates due to its ability to form bioactive molecules.

    Materials Science: It is employed in the synthesis of organic dyes and pigments, which are used in dye-sensitized solar cells and other electronic applications.

Mechanism of Action

The mechanism of action of 2’-Bromo-4’-cyanoacetanilide involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the 2’ position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The cyano group at the 4’ position can participate in various condensation reactions, leading to the formation of complex heterocyclic structures. These reactions are facilitated by the electron-withdrawing nature of the cyano group, which activates the aromatic ring towards nucleophilic attack.

Comparison with Similar Compounds

2’-Bromo-4’-cyanoacetanilide can be compared with other cyanoacetanilide derivatives such as:

    2’-Chloro-4’-cyanoacetanilide: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and physical properties.

    2’-Fluoro-4’-cyanoacetanilide: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.

    2’-Iodo-4’-cyanoacetanilide: The presence of an iodine atom makes it more reactive towards nucleophilic substitution due to the larger atomic size and weaker carbon-halogen bond.

The uniqueness of 2’-Bromo-4’-cyanoacetanilide lies in its specific reactivity profile, which is influenced by the bromine atom and the cyano group. This makes it a valuable intermediate in the synthesis of various bioactive and functional materials.

Properties

IUPAC Name

N-(2-bromo-4-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAXAYVYYHHRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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